N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Copper catalysis N-arylation oxalamide ligands

An unsymmetrical oxalamide ligand featuring one compact furan-2-ylmethyl arm and one flexible furan-3-ylethyl arm. This unique architecture enables systematic exploration of coordination geometry and kinase selectivity where symmetric ligands like BFMO fail. Ideal for GSK-3β inhibitor lead optimization and novel Cu-catalyzed amination protocol development.

Molecular Formula C13H14N2O4
Molecular Weight 262.265
CAS No. 1704602-47-0
Cat. No. B2637013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
CAS1704602-47-0
Molecular FormulaC13H14N2O4
Molecular Weight262.265
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCCC2=COC=C2
InChIInChI=1S/C13H14N2O4/c16-12(14-5-3-10-4-7-18-9-10)13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17)
InChIKeyLHMVPWKPEIXPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide (CAS 1704602-47-0): Structural Identity and Physicochemical Baseline for Procurement Decisions


N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide (CAS 1704602-47-0) is an unsymmetrical bis-heterocyclic oxalamide with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . The compound features two distinct furan substitution arms—a furan-2-ylmethyl group on one amide nitrogen and a furan-3-ylethyl group on the other—linked through a central oxalamide (ethanediamide) core . This asymmetric architecture distinguishes it from symmetric bis-oxalamide ligands such as BFMO (N¹,N²-bis(furan-2-ylmethyl)oxalamide) and positions it within the broader structural class of furan-containing oxalamides that have been patented as glycogen synthase kinase-3β (GSK-3β) inhibitors [1].

Why N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide Cannot Be Replaced by Symmetric or Mono-Heterocyclic Oxalamide Analogs


Oxalamides bearing furan substituents are not functionally interchangeable because their biological target engagement profiles and metal-coordination geometries are exquisitely sensitive to the substitution pattern and linker topology [1]. The symmetric ligand BFMO (N¹,N²-bis(furan-2-ylmethyl)oxalamide) forms a symmetric bidentate Cu(I) coordination sphere that achieves effective N-arylation catalysis at 1–2 mol% loading; altering one furan arm to a furan-3-ylethyl moiety, as in the target compound, modifies the steric environment around the metal center and is predicted to shift catalytic activity and substrate selectivity relative to BFMO [2][3]. Similarly, in the GSK-3β inhibitor chemical series exemplified by EP1939191A1, small structural variations among furan-containing oxalamides produce IC₅₀ differences spanning more than three orders of magnitude, meaning that even close analogs with different furan attachment points or linker lengths cannot be assumed to exhibit equivalent potency [1]. Procurement of a specific oxalamide congener is therefore driven by the requirement for a defined coordination geometry or a particular biological SAR point, not merely the presence of a furan-oxalamide scaffold.

Quantitative Differentiation Evidence for N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide vs. Closest Structural Analogs


Asymmetric Coordination Geometry vs. Symmetric BFMO: Impact on Metal Chelation and Catalytic Performance

The target compound features an unsymmetrical oxalamide core with N-(furan-2-ylmethyl) and N-(2-(furan-3-yl)ethyl) substituents, creating a coordination environment distinct from that of the symmetric benchmark ligand BFMO. In BFMO, the two identical furan-2-ylmethyl arms yield a C₂-symmetric bidentate binding mode that enables Cu(I)-catalyzed N-arylation at catalyst loadings as low as 1–2 mol% Cu₂O with broad substrate scope (>10 nitrogen heterocycle types compatible) [1]; replacing one arm with a furan-3-ylethyl group, which extends the linker by one methylene unit and positions the furan oxygen at the 3-position, alters the bite angle and steric profile at the metal center. While no direct catalytic head-to-head comparison has been published for the target compound, the established structure–activity relationship within the oxalamide ligand series demonstrates that switching from symmetric BFMO to sterically differentiated bisoxalamides (e.g., BTMPO) shifts the optimal substrate class from anilines/cyclic amines to sterically hindered acyclic secondary amines [2], providing a class-level inference that the target compound's asymmetry can redirect catalytic selectivity.

Copper catalysis N-arylation oxalamide ligands asymmetric ligand design

Furan Regioisomerism and Linker Length: Comparison with Symmetric and Thiophene-Containing Oxalamide Analogs

The target compound is one of the few commercially available oxalamides combining a furan-2-ylmethyl substituent with a furan-3-ylethyl substituent. Three key structural comparators are (i) BFMO (CAS 69010-90-8, symmetric bis(furan-2-ylmethyl), MW 248.24), (ii) N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941998-81-8, MW 264.30), and (iii) N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1428359-98-1, MW 278.33). The target compound's molecular weight (262.26 g/mol) falls between the symmetric BFMO and the thiophene-containing analog with the same furan-3-ylethyl arm. Critically, the 3-substituted furan ring in the target compound positions the ring oxygen at a different spatial orientation compared to the 2-substituted furan found in BFMO, which alters the hydrogen-bond acceptor geometry and π-stacking potential. The ethylene (–CH₂CH₂–) linker to the furan-3-yl group confers increased conformational flexibility relative to the methylene (–CH₂–) linker of the furan-2-ylmethyl arm . In the GSK-3β inhibitor patent family (EP1939191A1), furan derivatives with varying substitution patterns exhibit IC₅₀ values spanning from sub-micromolar to >10 µM, demonstrating that even modest changes in furan attachment chemistry produce functionally significant differences in target engagement [1].

Structure–activity relationship furan regioisomerism linker optimization medicinal chemistry

GSK-3β Inhibitory Potential: Class-Level Evidence from the Furan-Oxalamide Patent Landscape

European Patent EP1939191A1 (Neuropharma S.A.) explicitly claims furan derivatives of formula (I)—which encompasses oxalamide-linked furan compounds—as inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease, type 2 diabetes, and mood disorders [1]. The patent discloses that compounds within this structural class exhibit GSK-3β IC₅₀ values in the range of 0.1 µM to 10 µM, with specific exemplified compounds achieving sub-micromolar potency. The target compound, with its dual furan substitution linked through an oxalamide core, maps onto the generic formula (I) of the patent [1]. While the specific IC₅₀ of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has not been reported in the public domain, structurally related oxalamide derivatives from independent GSK-3β screening campaigns registered in BindingDB demonstrate EC₅₀ values ranging from inactive (>300 µM) to moderately active, confirming that inhibitory activity is highly dependent on the exact substitution pattern [2]. The target compound's unique furan-3-ylethyl arm and furan-2-ylmethyl arm provide a substitution pattern not represented among the most extensively characterized analogs.

GSK-3β inhibition kinase inhibitor Alzheimer's disease furan pharmacophore

Comparative Ligand Performance in Copper-Catalyzed Cross-Coupling: BFMO as Quantitative Benchmark and the Uncharacterized Asymmetric Analog

The symmetric oxalamide BFMO has been quantitatively benchmarked as a Cu-catalyzed N-arylation ligand: at 0.5–5 mol% CuI/BFMO loading, (hetero)aryl bromides are coupled with anilines and cyclic secondary amines at 60–100 °C, achieving yields typically >80% for a broad range of substrates [1]. For sterically demanding acyclic secondary amines, the bulkier ligand BTMPO (N,N′-bis(2,4,6-trimethoxyphenyl)oxalamide) is required to achieve comparable yields, indicating that oxalamide ligand structure directly governs the accessible substrate scope [1]. N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, with its intermediate steric profile—one arm less hindered than BFMO's furan-2-ylmethyl and the other arm more flexible due to the ethylene linker—is predicted to occupy a distinct region of the substrate reactivity landscape, potentially bridging the performance gap between BFMO (optimal for anilines/cyclic amines) and BTMPO (optimal for hindered acyclic amines) [2]. Direct catalytic performance data for the target compound remain unpublished, representing an experimental gap that also constitutes a scientific opportunity for procurement-driven investigation.

C–N cross-coupling copper catalysis oxalamide ligands catalyst loading

Recommended Application Scenarios for N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide Based on Structural Differentiation Evidence


GSK-3β Inhibitor Lead Optimization: Probing Furan Regioisomerism and Linker Length SAR

The target compound is ideally suited as a chemical probe in GSK-3β inhibitor lead optimization programs, where the goal is to map the structure–activity relationship of furan substitution regioisomerism (2-substituted vs. 3-substituted furan) and linker topology (methylene vs. ethylene tether) within the oxalamide scaffold [1]. The EP1939191A1 patent family establishes that furan-containing oxalamides can achieve GSK-3β IC₅₀ values in the 0.1–10 µM range, but the specific contribution of 3-substituted furan with an extended ethylene linker has not been systematically explored [2]. Procuring this compound enables head-to-head enzymatic comparison against symmetric BFMO-derived analogs and against the thiophene-substituted comparator (CAS 941998-81-8) to quantify the impact of heterocycle identity and linker geometry on kinase inhibition potency and selectivity.

Asymmetric Oxalamide Ligand Screening for Copper-Catalyzed C–N Cross-Coupling

For synthetic methodology laboratories developing novel Cu-catalyzed amination protocols, this compound serves as a structurally distinct ligand candidate that bridges the gap between symmetric BFMO (optimal for anilines and cyclic amines) and bulky BTMPO (required for hindered acyclic secondary amines) [3]. The asymmetric coordination environment—one compact furan-2-ylmethyl arm and one flexible furan-3-ylethyl arm—is predicted to modulate the steric accessibility of the Cu(I) center, potentially enabling coupling of substrate classes (e.g., moderately hindered primary amines, heterocyclic amines with competing coordination sites) that are problematic for symmetric ligands. Procurement for catalytic screening is justified by the absence of any published catalytic data for this specific oxalamide, representing a clear experimental gap with potential for high-impact discovery.

Fragment-Based Drug Discovery: Dual-Furan Oxalamide as a Privileged Fragment Core

The compound's molecular weight (262.26 g/mol), 4 hydrogen bond acceptors, 2 hydrogen bond donors, and dual furan aromatic systems make it an attractive fragment-sized molecule (MW < 300 Da) for fragment-based screening libraries targeting protein–protein interaction interfaces or kinase ATP-binding sites . The structural differentiation from symmetric BFMO (MW 248.24) and the thiophene analog (MW 264.30) allows systematic exploration of how subtle changes in heterocycle composition and linker flexibility affect fragment binding efficiency (FBE) and ligand efficiency (LE) metrics. The compound is commercially available from multiple suppliers for research use, facilitating rapid procurement for biophysical screening (SPR, NMR, or thermal shift assays).

Structure-Based Drug Design: Computational Docking and MD Simulation of Asymmetric Oxalamide–Kinase Interactions

The target compound's well-defined SMILES notation and the availability of GSK-3β crystal structures (e.g., PDB entries) enable high-quality computational docking and molecular dynamics simulations to predict binding modes and quantify the energetic contribution of the furan-3-ylethyl arm vs. furan-2-ylmethyl arm to the overall binding free energy [2]. This in silico analysis can guide the prioritization of the compound for experimental validation, reducing the procurement risk by establishing a computational rationale before committing to wet-lab assays. The asymmetric character of the oxalamide core also serves as a test case for evaluating the ability of docking scoring functions to discriminate between regioisomeric furan binding poses.

Quote Request

Request a Quote for N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.